
1,2-Distearoyl-3-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1,2-Distearoyl-3-chloropropandiol kann durch Veresterung von Stearinsäure mit 3-Chlor-1,2-propandiol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure unter Rückflussbedingungen. Das Reaktionsgemisch wird dann durch Umkristallisation oder Chromatographie gereinigt, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von 1,2-Distearoyl-3-chloropropandiol großtechnische Veresterungsprozesse. Die Reaktion wird in großen Reaktoren mit kontinuierlicher Rührung und Temperaturregelung durchgeführt, um eine optimale Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann verschiedenen Reinigungsschritten unterzogen, einschließlich Destillation und Filtration, um Verunreinigungen zu entfernen .
Analyse Chemischer Reaktionen
Reaktionstypen
1,2-Distearoyl-3-chloropropandiol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Das Chloratom kann durch andere Nukleophile wie Hydroxidionen substituiert werden, was zur Bildung von 1,2-Distearoyl-3-hydroxypropandiol führt.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Aldehyde zu bilden.
Reduktionsreaktionen: Die Reduktion der Estergruppen kann zur Bildung von Alkoholen führen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Natriumhydroxid oder Kaliumhydroxid, typischerweise unter wässrigen Bedingungen.
Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden unter wasserfreien Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Substitution: 1,2-Distearoyl-3-hydroxypropandiol
Oxidation: Stearinsäurederivate
Reduktion: 1,2-Distearoyl-3-propandiol
Wissenschaftliche Forschungsanwendungen
1,2-Distearoyl-3-chloropropandiol hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Wird für seine Rolle in der Struktur und Funktion der Zellmembran untersucht.
Medizin: Wird auf seine mögliche Verwendung in Medikamententrägersystemen und als Bestandteil lipidbasierter Formulierungen untersucht.
Industrie: Wird bei der Herstellung von Tensiden, Emulgatoren und anderen Industriechemikalien eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 1,2-Distearoyl-3-chloropropandiol beinhaltet seine Wechselwirkung mit Zellmembranen. Die Verbindung integriert sich in die Lipiddoppelschicht und beeinflusst die Membranfluidität und -permeabilität. Dies kann verschiedene zelluläre Prozesse beeinflussen, einschließlich der Signaltransduktion und der Membranproteinfunktion. Die molekularen Ziele umfassen Membranlipide und -proteine, und die beteiligten Pfade beziehen sich auf den Lipidstoffwechsel und die Membrandynamik .
Wirkmechanismus
The mechanism of action of 1,2-Distearoyl-3-chloropropanediol involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and proteins, and the pathways involved are related to lipid metabolism and membrane dynamics .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Distearoyl-2-chloropropandiol: Ähnlich in der Struktur, unterscheidet sich aber in der Position des Chloratoms.
1,2-Distearoyl-3-hydroxypropandiol: Wird durch Substitutionsreaktionen von 1,2-Distearoyl-3-chloropropandiol gebildet.
1,2-Distearoyl-3-propandiol: Wird durch Reduktionsreaktionen von 1,2-Distearoyl-3-chloropropandiol gebildet
Einzigartigkeit
1,2-Distearoyl-3-chloropropandiol ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihm ermöglicht, auf eine eindeutige Weise mit Zellmembranen zu interagieren. Dies macht es wertvoll für die Untersuchung der Membrandynamik und die Entwicklung lipidbasierter Medikamententrägersysteme .
Eigenschaften
Molekularformel |
C39H75ClO4 |
|---|---|
Molekulargewicht |
643.5 g/mol |
IUPAC-Name |
20-(chloromethyl)-19,19-dihydroxyoctatriacontane-18,21-dione |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h36,43-44H,3-35H2,1-2H3 |
InChI-Schlüssel |
BVNVYIZWCUSXHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCCCCCCCCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


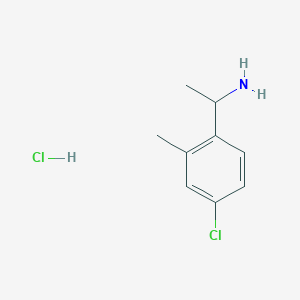
![3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)
![2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12319829.png)
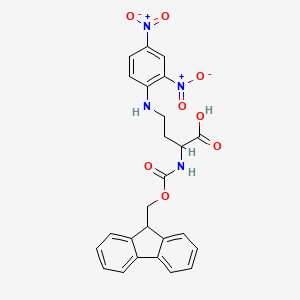
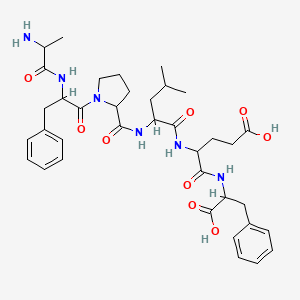
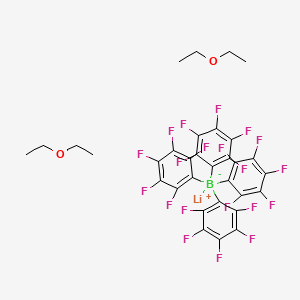
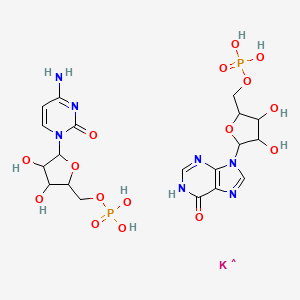
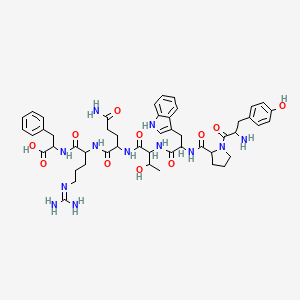

![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)
![1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12319870.png)
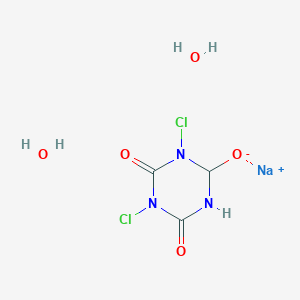
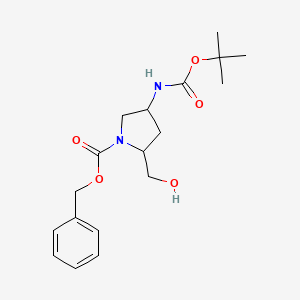
![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster](/img/structure/B12319890.png)
